molecular formula C8H11N5 B082850 trimethyl(purin-9-id-6-yl)azanium CAS No. 14612-26-1

trimethyl(purin-9-id-6-yl)azanium

Katalognummer: B082850
CAS-Nummer: 14612-26-1
Molekulargewicht: 177.21 g/mol
InChI-Schlüssel: XOWCNIATQMMHBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trimethyl(purin-9-id-6-yl)azanium is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trimethylazaniumyl group attached to the purine ring, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl(purin-9-id-6-yl)azanium typically involves a multi-step process starting from purine derivatives. One common method involves the alkylation of purine with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the presence of a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

trimethyl(purin-9-id-6-yl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

trimethyl(purin-9-id-6-yl)azanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of trimethyl(purin-9-id-6-yl)azanium involves its interaction with specific molecular targets within cells. It is known to interfere with purine metabolism, affecting the synthesis of nucleotides and nucleic acids. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound targets enzymes involved in purine biosynthesis and salvage pathways, thereby exerting its effects on cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

trimethyl(purin-9-id-6-yl)azanium is unique due to the presence of the trimethylazaniumyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

14612-26-1

Molekularformel

C8H11N5

Molekulargewicht

177.21 g/mol

IUPAC-Name

trimethyl(purin-9-id-6-yl)azanium

InChI

InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3

InChI-Schlüssel

XOWCNIATQMMHBQ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2

Kanonische SMILES

C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2

Key on ui other cas no.

14612-26-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.